
Demecarium bromide
Beschreibung
Role as a Cholinesterase Inhibitor in Research Paradigms
Demecarium (B1199210) bromide functions as a potent and long-acting inhibitor of cholinesterase enzymes. nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikidata.org Specifically, it has been shown to inactivate both acetylcholinesterase (AChE) and pseudocholinesterase (also known as butyrylcholinesterase, BChE). wikipedia.orgwikipedia.orgwikipedia.orgprobes-drugs.org Research indicates an apparent affinity (Kiapp) for cholinesterase of 0.15 µM. nih.govwikipedia.orgwikidata.org This inhibition leads to an accumulation of acetylcholine (B1216132) at cholinergic synapses, thereby prolonging and intensifying its physiological actions. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgprobes-drugs.orgprobes-drugs.org
Investigative studies have explored the impact of demecarium bromide on cholinesterase levels in various animal models. For instance, topical ocular application of 0.25% this compound in normal dogs resulted in a transient suppression of systemic acetylcholinesterase levels. wikipedia.orgwikipedia.org The decline in AChE levels was statistically significant by 24 hours post-administration and was highly variable among individuals. wikipedia.org By day 3, AChE levels generally rose above baseline in most dogs. wikipedia.org Such research contributes to understanding the systemic reach and enzyme-modulating capabilities of this compound.
Overview of Indirect Parasympathomimetic Activity in Investigative Studies
This compound is characterized as an indirect-acting parasympathomimetic agent. wikipedia.orgwikipedia.orgwikipedia.orgprobes-drugs.orgguidetopharmacology.org Its primary mechanism involves the inhibition of cholinesterases, which prevents the hydrolysis of acetylcholine, leading to increased concentrations of this neurotransmitter at neuroeffector junctions of parasympathetic postganglionic nerves. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgprobes-drugs.orgprobes-drugs.orgguidetopharmacology.orgwikidata.org This accumulation potentiates the effects of endogenously released acetylcholine, thereby indirectly stimulating both muscarinic and nicotinic acetylcholine receptors. wikipedia.orgprobes-drugs.orgrsc.org
In investigative ocular studies, this compound has been observed to induce several effects due to its indirect parasympathomimetic activity. These include intense miosis (pupil constriction) and ciliary muscle contraction. nih.govwikipedia.orgwikipedia.orgwikipedia.orgprobes-drugs.orgprobes-drugs.org These actions facilitate the outflow of aqueous humor, contributing to a reduction in intraocular pressure (IOP). nih.govwikipedia.orgwikipedia.orgwikipedia.orgprobes-drugs.orgprobes-drugs.org Research in beagles demonstrated that this compound (0.125% and 0.5%) caused long-term miosis and decreased IOP, with the IOP reduction persisting for 49 and 55 hours, respectively. nih.govwikipedia.orgguidetopharmacology.org Furthermore, studies have noted increased capillary permeability of the ciliary body and iris, as well as increased permeability of the blood-aqueous barrier, accompanied by vasodilation. wikipedia.orgwikipedia.orgprobes-drugs.org Myopia may also be induced or augmented due to the increased refractive power of the lens resulting from the accommodative effect of the compound. wikipedia.orgprobes-drugs.org
The following table summarizes the observed duration of IOP reduction in beagles:
Concentration of this compound | Duration of IOP Reduction (hours) | Animal Model |
0.125% | 49 | Beagles |
0.5% | 55 | Beagles |
Historical Context of Pharmacological Investigations involving this compound
This compound was first approved in 1959. wikipedia.org Historically, it has been classified as a quaternary ammonium (B1175870) anticholinesterase drug. wikipedia.org Early pharmacological investigations focused on its sustained activity and its potential applications, particularly in ophthalmology. wikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org Studies compared its actions with other cholinergic and anticholinesterase agents, such as physostigmine (B191203) and echothiophate (B1218750) iodide, in terms of their effects on intraocular pressure and potentiation of acetylcholine at nerve endings. guidetopharmacology.orgwikidata.org Its prolonged duration of action was a notable characteristic in these early studies, requiring less frequent administration compared to some other agents. wikipedia.orgwikipedia.orgprobes-drugs.orgguidetopharmacology.org Research has also investigated its prophylactic efficacy in preventing glaucoma in animal models. wikipedia.orgguidetopharmacology.orgmims.commims.com
Eigenschaften
Key on ui mechanism of action |
/INCR FACILITY OF AQ OUTFLOW/...ACCOMPANIED BY VASODILATATION OF CONJUNCTIVAL VESSELS & INCR PERMEABILITY OF BLOOD-AQ BARRIER. INDIRECT DECR IN ACTIVITY OF EXTRAOCULAR MUSCLES OF CONVERGENCE ALSO OCCURS. ...CHOLINESTERASE INHIBITION PRODUCED BY DEMECARIUM IS "REVERSIBLE". DEMECARIUM BROMIDE...IS A QUATERNARY AMMONIUM ANTICHOLINESTERASE DRUG. ... RESULTING ACCUM OF ACETYLCHOLINE PRODUCES MIOSIS & STIMULATES CILIARY MUSCLE...REDUCING INTRAOCULAR PRESSURE BY INCR FACILITY OF AQ OUTFLOW. |
---|---|
CAS-Nummer |
56-94-0 |
Molekularformel |
C32H52BrN4O4+ |
Molekulargewicht |
636.7 g/mol |
IUPAC-Name |
trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;bromide |
InChI |
InChI=1S/C32H52N4O4.BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;/h17-22,25-26H,9-16,23-24H2,1-8H3;1H/q+2;/p-1 |
InChI-Schlüssel |
WMPGXFWTTMMVIA-UHFFFAOYSA-M |
SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-].[Br-] |
Kanonische SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-] |
Aussehen |
Ssolid powder |
Color/Form |
WHITE POWDER SLIGHTLY YELLOW, CRYSTALLINE POWDER |
melting_point |
164-170 |
Andere CAS-Nummern |
56-94-0 |
Physikalische Beschreibung |
Solid |
Haltbarkeit |
AQ SOLN ARE STABLE STABLE TO AUTOCLAVING, & RETAIN THEIR POTENCY FOR PROLONGED PERIODS |
Löslichkeit |
FREELY SOL IN WATER, ALCOHOL; SPARINGLY SOL IN ACETONE; INSOL IN ETHER |
Synonyme |
3,3’-[1,10-decanediylbis[(methylimino)carbonyloxy]]bis[N,N,N-trimethylbenzenaminium Bromide; (m-Hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; (m-hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; 3, |
Herkunft des Produkts |
United States |
Molecular and Biochemical Mechanisms of Action
Acetylcholine (B1216132) Potentiation and Cholinergic Transmission Enhancement
Potentiation of Endogenously Released Acetylcholine at Cholinergic Synapses
Demecarium (B1199210) bromide functions as an indirect-acting parasympathomimetic agent by inhibiting cholinesterases. nih.govdrugbank.comdrugbank.com Specifically, it inactivates both acetylcholinesterase (AChE) and pseudocholinesterase. nih.govnih.govdrugbank.com Cholinesterases are enzymes responsible for the rapid hydrolysis and inactivation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. nih.govpharmacompass.com By inhibiting these enzymes, demecarium bromide prevents the breakdown of acetylcholine, leading to its accumulation and a consequent increase in acetylcholine activity at cholinergic transmission sites. nih.govnih.govdrugbank.comdrugbank.com This potentiation of endogenously released acetylcholine results in prolonged cholinergic effects. nih.govpharmacompass.com
Interactions with Other Enzymes
Monoamine Oxidase (MAO) Inhibition by this compound
Beyond its well-established role as an anticholinesterase, this compound has also been identified as an inhibitor of monoamine oxidase (MAO). selleckchem.comselleckchem.comselleck.co.jp MAO enzymes are flavoproteins located on the outer mitochondrial membrane that catalyze the oxidative deamination of various biogenic amines, including neurotransmitters like serotonin (B10506) (5-HT) and dopamine. acs.orgcdnsciencepub.comresearchgate.netnih.gov
Comparative Inhibition Studies of MAO-A and MAO-B in Research
Research has investigated the inhibitory effects of this compound on MAO activity. Studies using isolated rat liver mitochondria demonstrated that this compound inhibits MAO during the oxidative deamination of different substrates. cdnsciencepub.com The degree of inhibition was found to vary with the substrate used, though not significantly altered. For instance, a maximum inhibition of 52% was observed when 5-hydroxytryptamine (5-HT) was utilized as the substrate, while the inhibition was 36% with tyramine. cdnsciencepub.com
A key characteristic of this compound's interaction with MAO is its reversibility. In an experiment where rat liver mitochondria were incubated with this compound (3.5 x 10⁻⁴ M), a 66.9% inhibition of MAO activity was observed. However, after washing the mitochondrial preparations four times with cold 0.25 M sucrose, the inhibition was significantly reduced to only 6%. cdnsciencepub.com This rapid reduction in inhibition upon washing indicates that this compound acts as a rapidly reversible inhibitor of MAO, distinguishing it from other MAO inhibitors like iproniazid (B1672159) and phenelzine, which produce relatively irreversible "non-equilibrium antagonism" at the enzyme's active site(s). cdnsciencepub.com Furthermore, the study noted that the inhibition of oxygen uptake caused by this compound was increased from 36.5% to 62.4% upon the addition of potassium cyanide (0.001 M) to the reaction vessel. cdnsciencepub.com
While this compound generally inhibits MAO, detailed comparative inhibition studies specifically quantifying its inhibitory activity (e.g., IC50 values) against the individual MAO isoforms, MAO-A and MAO-B, are not extensively documented in the provided research for this compound itself. Other compounds, such as harmine, are known as selective MAO-A inhibitors, and rasagiline (B1678815) and selegiline (B1681611) are known as selective MAO-B inhibitors, with their distinct inhibitory profiles being well-characterized. acs.orgnih.govwikipedia.org
Table 1: MAO Inhibition by this compound with Different Substrates cdnsciencepub.com
Substrate | Observed MAO Inhibition (%) |
5-Hydroxytryptamine (5-HT) | 52 |
Tyramine | 36 |
Table 2: Reversibility of MAO Inhibition by this compound cdnsciencepub.com
Condition | Observed MAO Inhibition (%) |
Before washing mitochondrial preparation | 66.9 |
After washing mitochondrial preparation (4 times) | 6 |
Pharmacological Principles and Systemic Effects in Research Models
Long-Acting Nature of Demecarium (B1199210) Bromide as a Cholinesterase Inhibitor
Demecarium bromide is characterized as a long-acting cholinesterase inhibitor, effectively inactivating both acetylcholinesterase (AChE) and pseudocholinesterase (also known as butyrylcholinesterase or BuChE). nih.govsmolecule.comnih.govdrugbank.com This inhibition prevents the rapid hydrolysis of acetylcholine (B1216132) (ACh), leading to an accumulation of the neurotransmitter at cholinergic synapses and consequently potentiating its effects. nih.govsmolecule.comnih.govdrugbank.comcymitquimica.com The prolonged duration of action of this compound is a notable pharmacological characteristic, distinguishing it from shorter-acting agents. nih.govnih.govdrugbank.comdvm360.com For instance, studies in beagles have demonstrated that this compound can decrease intraocular pressure for durations ranging from 49 to 55 hours, illustrating its sustained inhibitory effect on cholinesterase activity. researchgate.net Its potent inhibitory action, with an apparent affinity (Kiapp) of 0.15 μM, underscores its efficacy in research settings. medchemexpress.com this compound exhibits powerful muscarinic and some nicotinic properties, akin to the action of neostigmine. researchgate.net
Modulation of Cholinergic Inputs in Various Organ Systems for Research
As a cholinesterase inhibitor, this compound is employed in research to explore the potentiation of cholinergic inputs across diverse physiological systems. nih.govnih.gov
Cholinesterase inhibitors are recognized for their ability to potentiate cholinergic inputs to the gastrointestinal tract. nih.govnih.gov In research models, the pharmacological properties of this compound can lead to increased gastrointestinal motility, a systemic effect indicative of enhanced cholinergic activity in this system. smolecule.com
Similar to its effects on the gastrointestinal tract, cholinesterase inhibitors are utilized in research to investigate the potentiation of cholinergic inputs to the urinary bladder. nih.govnih.gov The modulation of cholinergic activity by this compound can influence urinary bladder function in research models.
The effects of cholinesterase inhibitors, including this compound, on cardiac function are a subject of research. nih.govnih.gov Studies have specifically investigated the activation and blockade of cardiac muscarinic receptors by endogenous acetylcholine and cholinesterase inhibitors, highlighting this compound's utility in understanding cardiac cholinergic regulation. medchemexpress.com
This compound has been applied in research models to investigate cholinergic activity within the Central Nervous System (CNS). nih.govnih.gov Researchers have utilized this compound in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, where cholinergic dysfunction is a implicated factor. smolecule.com Furthermore, it has been employed to study its influence on learning and memory processes, underscoring the critical role of the cholinergic system in these cognitive functions. smolecule.com
Ocular Cholinergic Modulation in Animal Models
This compound's role as a cholinesterase inhibitor allows it to modulate ocular cholinergic activity, leading to several observable effects in animal research models. These effects stem from the potentiation of acetylcholine at neuroeffector junctions of parasympathetic postganglion nerves nih.govarvojournals.org.
Pupil Constriction (Miosis) Induction in Research Models
This compound is a potent miotic agent, consistently inducing pupil constriction in various animal models due to its inhibition of cholinesterase, which allows acetylcholine to accumulate and stimulate the iris sphincter muscle nih.govnih.gov.
In studies involving Beagles with both normotensive eyes and inherited glaucoma, topical application of this compound at concentrations of 0.125% and 0.5% resulted in long-term miosis researchgate.netmedchemexpress.com. The duration of miosis generally paralleled the observed decreases in intraocular pressure (IOP) researchgate.net. Similarly, in normal rabbit eyes, this compound has been shown to produce intense miosis researchgate.net.
Ciliary Muscle Contraction and Accommodation Reflex Studies
This compound induces contraction of the ciliary muscle by inhibiting cholinesterase, thereby increasing acetylcholine levels nih.govnih.govsmolecule.com. This ciliary muscle contraction affects the accommodation reflex, leading to a spasm of focus to near vision nih.gov.
Research indicates that this compound causes ciliary spasm in normal rabbit eyes researchgate.net. The contraction of the ciliary muscles, facilitated by the accumulation of acetylcholine, is a key component of the accommodation reflex, which allows the eye to change its optical power to maintain focus on objects at varying distances nih.gov.
Aqueous Humor Outflow Facility Research
This compound facilitates the outflow of aqueous humor, which contributes to a reduction in intraocular pressure (IOP) nih.govnih.govsmolecule.com. This effect is achieved through the contraction of the ciliary muscle, which enhances the drainage pathways for aqueous humor smolecule.com.
In Beagles with normotensive eyes and inherited glaucoma, this compound (0.125% and 0.5%) decreased IOP for durations of 49 and 55 hours, respectively researchgate.net. This IOP reduction is a direct consequence of increased aqueous humor outflow facility nih.govnih.gov. Studies have shown that indirect-acting parasympathomimetics like this compound increase aqueous humor outflow, which is a mechanism for treating glaucoma dvm360.comvin.com.
Blood-Aqueous Barrier Permeability Studies
Application of this compound to the eye has been observed to increase the permeability of the blood-aqueous barrier (BAB) nih.govnih.gov. This effect is often accompanied by increased capillary permeability of the ciliary body and iris, as well as vasodilation nih.govnih.gov.
A study on normal dogs evaluated the effect of topically applied 0.25% this compound on aqueous humor flare, an indicator of BAB permeability nih.gov. The treatment, administered three times daily for 8 days, induced an increase in flare, with a peak effect observed at 31 hours, reaching 28 photon counts/ms compared to 3.4 photon counts/ms in untreated control eyes nih.gov. This transient increase in aqueous humor protein concentration did not result in ocular or visual damage, and flare values returned to normal after 8 days of treatment nih.gov.
The following table summarizes the effect of this compound on aqueous humor flare in dogs:
Table 1: Effect of 0.25% this compound on Aqueous Humor Flare in Normal Dogs
Time Point (hours) | Treated Eye Flare (photon counts/ms) | Control Eye Flare (photon counts/ms) |
Baseline | - | - |
31 (peak effect) | 28 | 3.4 |
55 (return to normal) | Normal range | Normal range |
Induction or Augmentation of Myopia in Ocular Research Models
This compound, through its accommodative effect on the lens, can induce or augment myopia nih.gov. The increased refractive power of the lens, resulting from ciliary muscle contraction, leads to this myopic shift nih.gov. While direct studies specifically detailing this compound's quantitative induction of myopia in animal models were not extensively found, the mechanism of ciliary muscle contraction and its known effect on lens power strongly support this outcome as a consequence of its pharmacological action nih.govnih.gov. Models of myopia in research often involve lens-induced methods, resulting in refractive error shifts and axial length elongation arvojournals.orgresearchgate.net.
Lack of Effect on Denervated Tissues in Cholinesterase Inhibition Research
As a cholinesterase inhibitor, this compound potentiates the action of acetylcholine released at nerve endings arvojournals.org. Cholinesterase inhibitors, including this compound, appear to have no effect on denervated tissues arvojournals.org. This distinguishes them from direct-acting cholinergic agents, such as pilocarpine, which directly affect target cells and can act on denervated tissues arvojournals.org. The action of this compound is dependent on the presence and release of acetylcholine from nerve endings, as it functions by inhibiting the enzymes responsible for its breakdown, rather than directly activating receptors arvojournals.org.
Research Methodologies and Investigative Techniques
In Vitro Experimental Designs
In vitro studies are crucial for dissecting the direct interactions of demecarium (B1199210) bromide with target enzymes and for characterizing its fundamental biochemical properties.
Enzyme activity assays are a cornerstone of investigating cholinesterase inhibitors like demecarium bromide. The 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reaction, also known as Ellman's assay, is a widely employed spectrophotometric method for quantifying acetylcholinesterase (AChE) activity and its inhibition. researchgate.netnih.govnih.govfishersci.ca
Methodology: This assay is based on the hydrolysis of a thiocholine (B1204863) ester substrate (e.g., acetylthiocholine) by AChE, which produces thiocholine. The free sulfhydryl group of thiocholine then reacts with DTNB to form a yellow anion, 5-thio-2-nitrobenzoate (TNB), which absorbs light maximally at 412 nm. The rate of color development is directly proportional to the enzyme activity. In the presence of an inhibitor like this compound, the rate of hydrolysis is reduced, and thus, the rate of TNB formation decreases, allowing for the quantification of inhibition. researchgate.netnih.govfishersci.ca
Research Findings: In vitro studies have confirmed this compound's potent inhibitory activity against cholinesterases. For instance, this compound has been identified as a potent cholinesterase inhibitor with an apparent affinity (Kiapp) of 0.15 µM. medchemexpress.com While specific detailed data tables for in vitro IC50 values using DTNB were not provided in the search results, the DTNB reaction is consistently cited as the method for assessing AChE levels in studies involving this compound, underscoring its utility in determining the compound's impact on enzyme activity. researchgate.netnih.gov
Kinetic studies provide insights into the rate and mechanism by which this compound inhibits cholinesterases within specific ocular tissues. These studies are vital for understanding the drug's sustained action and its effects on the eye.
Methodology: Such studies typically involve isolating cholinesterases from various ocular tissues (e.g., ciliary body, iris) and then exposing them to this compound under controlled conditions. The enzyme activity is measured over time using methods like the DTNB assay, and kinetic parameters such as inhibition constants (Ki) and maximum reaction velocities (Vmax) are determined. This allows researchers to characterize whether the inhibition is competitive, non-competitive, or uncompetitive, and to assess the reversibility and duration of the inhibition. The long duration of action of this compound is attributed to its sustained cholinesterase inhibition. nih.govsmolecule.com
Research Findings: this compound is known to inactivate both pseudocholinesterase and acetylcholinesterase in ocular tissues, leading to an accumulation of acetylcholine (B1216132). This accumulation causes contraction of the iris sphincter muscle (miosis) and the ciliary muscle, which in turn facilitates the outflow of aqueous humor and reduces intraocular pressure. nih.govsmolecule.comdrugbank.commedkoo.com While explicit kinetic data tables from studies solely on this compound in ocular tissues were not detailed, the principle of its action as a long-acting cholinesterase inhibitor in the eye is well-established, implying underlying kinetic investigations. nih.govsmolecule.com Studies on similar cholinesterase inhibitors, such as echothiophate (B1218750), have explored the kinetics of enzyme activity and inhibition in ocular tissues, suggesting a similar investigative approach for this compound. caymanchem.com
This compound primarily exerts its effects by inhibiting cholinesterases, thereby increasing the concentration of endogenous acetylcholine, which then acts on cholinergic receptors. Therefore, direct receptor binding assays for this compound itself are generally not the primary focus, as it is an indirect-acting agent. smolecule.comdrugbank.com
Methodology: While this compound does not directly bind to receptors to exert its primary therapeutic action, receptor binding assays in neuropharmacology could be employed to investigate the downstream effects of increased acetylcholine. These assays would typically involve radioligand binding studies to quantify the affinity and density of muscarinic or nicotinic acetylcholine receptors in the presence of elevated acetylcholine levels resulting from cholinesterase inhibition. Computational methods, such as molecular docking, are also used in neuropharmacology to screen for potential acetylcholinesterase inhibitors by predicting their binding affinity to the enzyme, rather than to receptors. rsc.orgroyalsocietypublishing.org
Research Findings: The accumulation of acetylcholine due to this compound's action leads to muscarinic and nicotinic effects. medkoo.com This indicates that the increased acetylcholine effectively engages its target receptors. Research has focused on the enzyme inhibition aspect, which then indirectly modulates receptor activity.
Kinetic Studies of Ocular Tissue Cholinesterase Activity and Inhibition
In Vivo Animal Model Studies
In vivo animal studies are critical for understanding the systemic and ocular effects of this compound in a living biological system, providing a more comprehensive view of its pharmacological activity.
Studies in animal models, particularly dogs, have been conducted to assess the systemic impact of this compound on acetylcholinesterase (AChE) levels.
Methodology: In one notable study, 0.25% this compound was applied topically to one eye of normal adult mixed-breed dogs every 8 hours for 6 days. Blood samples were collected at various time points—prior to administration, and at 45 minutes, 1 hour 45 minutes, 4 hours 45 minutes, 1 day, 3 days, and 7 days after the commencement of eye drops. Serum AChE levels were subsequently analyzed using the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reaction. researchgate.netnih.govacs.org
Detailed Research Findings: The study revealed a decline in systemic AChE levels in most dogs within the first 24 hours following demecarium administration. This decline was statistically significant by 24 hours and showed considerable variability among individual animals. By day 3, AChE levels generally increased to levels above baseline in most dogs. researchgate.netnih.gov
Table 1: Systemic Acetylcholinesterase Level Trends in Dogs After Topical Ocular this compound Application
Time Point After Administration | Observed Trend in Serum AChE Levels | Statistical Significance | Variability Among Dogs |
Pre-administration | Baseline | N/A | N/A |
45 min, 1 h 45 min, 4 h 45 min | Declining | Not specified | Variable |
1 day (24 hours) | Significant decline | Statistically significant | Highly variable |
3 days | Rising above baseline | Not specified | Most dogs |
7 days | Continued rising/stabilization | Not specified | Not specified |
Various ophthalmic research techniques are employed in animal studies to evaluate the effects of this compound on ocular parameters.
Methodology: Studies in Beagles, both with normotensive eyes and inherited glaucoma, have utilized tonometry to measure intraocular pressure (IOP) and assess pupil size (PS). researchgate.netnih.gov In other studies involving companion rabbits, comprehensive ophthalmic examinations included rebound tonometry and gonioscopy. Iridocorneal angle (ICA) imaging was performed using advanced techniques such as Spectral Domain Optical Coherence Tomography (SD-OCT), High Resolution Ultrasound (HRUS), and Scheimpflug imaging (Pentacam® HR). These imaging modalities allowed for the measurement of Angle Opening Distance (AOD) and Angle Recess Area (ARA). researchgate.netresearchgate.net
Detailed Research Findings: In Beagles, single-dose applications of this compound (0.125% and 0.5%) resulted in long-term miosis and a decrease in IOP. Specifically, 0.125% this compound decreased IOP for 49 hours, and 0.5% decreased IOP for 55 hours. The miosis observed generally paralleled the decreases in IOP. researchgate.netnih.govresearchgate.net
In studies on normal companion rabbits, this compound (0.125%) applied topically caused a significant decrease in gonioscopy score, Angle Recess Area (ARA), and Angle Opening Distance (AOD) when measured via SD-OCT and Pentacam® HR. Interestingly, in this specific rabbit study, this compound significantly increased IOP, a finding that contrasts with its IOP-lowering effect in Beagles. researchgate.netresearchgate.net This highlights species-specific responses to the compound.
Table 2: Ocular Effects of this compound in Animal Models
Animal Model | Concentration | Ophthalmic Technique | Parameter Measured | Key Research Finding | Duration of Effect (if applicable) |
Beagles | 0.125% | Tonometry, Pupil Size Assessment | Intraocular Pressure (IOP), Pupil Size (PS) | Decreased IOP, Induced Miosis | IOP decreased for 49 hours researchgate.netresearchgate.net |
Beagles | 0.5% | Tonometry, Pupil Size Assessment | Intraocular Pressure (IOP), Pupil Size (PS) | Decreased IOP, Induced Miosis | IOP decreased for 55 hours researchgate.netresearchgate.net |
Rabbits | 0.125% | Gonioscopy, SD-OCT, Pentacam® HR | Gonioscopy Score, Angle Recess Area (ARA), Angle Opening Distance (AOD), Intraocular Pressure (IOP) | Decreased Gonioscopy Score, ARA, AOD; Increased IOP | N/A (single dose, 1-hour re-evaluation) researchgate.netresearchgate.net |
Investigating Blood-Aqueous Barrier Permeability in Animal Models
The blood-aqueous barrier (BAB) is a critical physiological barrier in the eye, regulating the passage of substances into the aqueous humor. Disruption or increased permeability of the BAB leads to an elevated protein concentration in the aqueous humor, often manifesting as aqueous flare. avma.org Various methods are employed to evaluate aqueous humor flare or protein concentration, including slit-lamp examination, fluorophotometry, microprotein assays, and laser flaremetry. Laser flaremetry is a non-invasive, reproducible, and quantitative method for assessing anterior segment inflammation and BAB integrity. avma.org
Studies in animal models, particularly dogs, have investigated the effect of topical this compound on BAB permeability. For instance, topical application of 0.25% this compound in dogs was shown to induce a transient increase in aqueous humor flare, indicating a breakdown of the BAB. researchgate.net In one study, 0.25% this compound caused an increase in flare to 28 photon counts per millisecond (pc/ms) at 31 hours, compared to a baseline of 3.4 pc/ms in non-treated control eyes. researchgate.net While this transient increase in aqueous humor protein concentration did not result in ocular or visual damage, it highlights the impact of the drug on ocular barrier integrity. researchgate.net
Animal models, such as rabbits, are frequently used in ocular pharmacokinetic (PK) preclinical studies due to their relatively large eyes. reviewofophthalmology.com However, physiological differences, such as a slower blink rate in rabbits compared to humans, can influence corneal surface drug concentrations and drainage, potentially complicating the direct extrapolation of PK data to humans. reviewofophthalmology.com
Analytical and Chromatographic Methods for Compound Quantification
Accurate quantification of this compound is crucial for research, quality control, and understanding its pharmacokinetic profile. Various analytical techniques have been developed for its determination. One method involves a colorimetric assay based on the reaction of this compound with potassium cobaltothiocyanate, where the resulting blue color is extracted with 1,2-dichloroethane (B1671644) and measured spectrophotometrically at 320 and 625 nm. brieflands.com
High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust method for the determination of this compound and its related compounds. An HPLC method has been described for the separation and quantification of this compound, along with its process intermediates and companion products. nih.govresearchgate.net This method typically employs isocratic reversed-phase chromatography on a µBondapak CN column with ultraviolet (UV) detection. nih.govresearchgate.net The reproducibility and stability of this compound using this HPLC method have been demonstrated, making it suitable for quantifying the compound in aqueous solutions and for raw material control. nih.govbocsci.com
Development of Novel Drug Delivery Systems for Ocular Research
The development of novel drug delivery systems for ocular applications aims to overcome the limitations of conventional eye drops, such as rapid drug clearance and poor bioavailability. mdpi.comdovepress.com These systems seek to enhance drug residence time on the ocular surface and improve transcorneal penetration, thereby ensuring sufficient amounts of the active pharmaceutical ingredient reach the target tissues. dovepress.com this compound has been considered for incorporation into such advanced delivery systems. google.comgoogle.comgoogle.com
In vitro and in vivo drug release pattern studies are essential for characterizing novel ocular drug delivery systems. In vitro methods can identify active pharmaceutical agents that need to be delivered at a certain rate, while in vivo methods serve as animal models for ocular drug delivery. google.com
Research in ocular drug delivery often involves the use of bioerodible materials suspended in liquid or ointment carriers. These systems can provide immediate drug delivery from the solution and prolonged release from the particles, allowing for a sustained dosage to the eye. google.com For instance, ocular inserts, which are sterile, translucent, rod-shaped, water-soluble, or insoluble polymeric materials, are designed to be placed in the cul-de-sac of the eye to continuously dispense drugs. google.comgoogle.com These inserts can serve as drug reservoirs, releasing the active compound at a controlled rate over an extended period. google.com While specific in vitro and in vivo drug release data for this compound in novel delivery systems were not extensively detailed in the provided search results, the principles of these studies apply to its potential formulation in such systems. For example, studies on other ophthalmic drugs in nanofiber inserts have shown sustained drug release for over 80 hours in in vitro tests, with mean residence times of several hours in vivo in rabbit eyes. mdpi.com Such sustained release profiles are a key objective for novel ocular drug delivery systems.
Studies on Primary Lens Instability in Canine Models
In canine models, this compound has been investigated for its role in managing primary lens instability, specifically primary lens luxation (PLL). PLL is a hereditary condition in dogs where the lens of the eye becomes displaced. This compound, as a miotic agent, causes constriction of the pupil. The rationale behind its use in this context is that by constricting the pupil, it can help to trap the lens behind the iris, potentially preventing or delaying its complete luxation into the anterior chamber of the eye. vt.edudvm360.com
Research has explored the outcomes of non-surgical management, including the efficacy of this compound treatment, for primary lens instability in dogs. These studies aim to understand how the miotic effect of this compound contributes to maintaining the lens in a stable position within the eye, thus potentially preserving vision and delaying the need for surgical intervention. vt.edudvm360.com
Rabbit Models of Ocular Physiology
Rabbit models are frequently employed in ocular physiology research due to their eye size and relative ease of handling, making them suitable for studying the effects of various ophthalmic agents. This compound has been used in these models to investigate its impact on intraocular pressure (IOP) and iridocorneal angle (ICA) parameters. nih.govresearchgate.net
Studies in rabbits have shown that this compound can induce miosis (pupil constriction) and affect IOP. For instance, research comparing this compound with other glaucoma therapies like latanoprost (B1674536) in non-glaucomatous companion rabbits revealed that this compound caused a significant decrease in gonioscopy score, angle recess area (ARA), and angle opening distance (AOD) when measured by spectral domain optical coherence tomography (SD-OCT) and Pentacam® HR. Interestingly, in these specific rabbit studies, this compound significantly increased IOP, which is contrary to its typical use in glaucoma management in other species where it aims to reduce IOP by facilitating aqueous humor outflow. This highlights species-specific differences in response to the drug. nih.govresearchgate.net
Table 1: Effects of this compound on Ocular Parameters in Rabbit Models
Parameter | Effect of this compound (in Rabbit Models) researchgate.net | Measurement Method researchgate.net |
Gonioscopy Score | Significant decrease | Gonioscopy |
Angle Recess Area (ARA) | Significant decrease | SD-OCT, Pentacam® HR |
Angle Opening Distance (AOD) | Significant decrease | SD-OCT, Pentacam® HR |
Intraocular Pressure (IOP) | Significant increase | Rebound Tonometry |
Further research in Beagles with normotensive eyes and inherited glaucoma has also demonstrated that this compound (at concentrations of 0.125% and 0.5%) induced long-term miosis and a decrease in IOP, with effects lasting for 49 and 55 hours, respectively. The miosis generally paralleled the decreases in IOP. researchgate.netresearchgate.net
Table 2: Duration of IOP Reduction and Miosis in Beagle Models
This compound Concentration | IOP Reduction Duration researchgate.net | Miosis Duration (generally paralleled IOP) researchgate.net |
0.125% | 49 hours | ~49 hours |
0.5% | 55 hours | ~55 hours |
Exploratory Research in Antimalarial Therapies
Beyond its established ocular applications, this compound has been explored in the context of antimalarial therapies. This exploratory research often stems from its mechanism as a cholinesterase inhibitor, which can have broader biological implications. While specific detailed research findings on its direct antimalarial efficacy are limited in the provided context, the exploration of such compounds in drug repurposing or novel target identification is a common theme in pharmaceutical research. The search for new antimalarial agents is critical due to the increasing drug resistance of Plasmodium falciparum and other malaria-causing parasites. binasss.sa.cr
Diagnostic Research Applications
This compound has been investigated for its potential in diagnostic research, particularly in the context of identifying specific cellular characteristics. biosynth.com
Investigations into Cancer Cell Identification (Research Context)
In a research context, this compound has been studied for its potential in identifying the presence of cancer cells. One proposed mechanism involves its reaction with certain compounds, such as sodium citrate (B86180) and water vapor, to produce a red color in tissue culture. This "this compound test" has been described as a simple, inexpensive, and highly specific screening method for cancer in a research setting. This application leverages a unique chemical reaction or interaction of this compound with cellular components or metabolic byproducts that are characteristic of cancer cells. biosynth.com
It is important to note that such applications are typically in the exploratory research phase and require extensive validation before any clinical diagnostic utility can be established. biosynth.com
Compound Names and PubChem CIDs
Compound Name | PubChem CID |
This compound | 5965 nih.govnih.gov |
Latanoprost | 5311244 |
Echothiophate iodide | 3192 |
Pilocarpine | 5910 |
Acetylcholine | 187 |
Applications in Preclinical Research Models
Ocular Disease Modeling in Animals
Studies on Primary Lens Instability in Canine Models
In canine models, demecarium bromide has been examined for its role in the management of primary lens instability, specifically primary lens luxation (PLL). PLL is a hereditary condition in dogs characterized by the displacement of the eye's lens. As a miotic agent, this compound induces pupillary constriction. The rationale for its use in this context is that by narrowing the pupil, it may help to sequester the lens behind the iris, potentially preventing or delaying its complete luxation into the anterior chamber of the eye. vt.edudvm360.com
Research has focused on the outcomes of non-surgical management, including the effectiveness of this compound treatment, for primary lens instability in dogs. These investigations aim to elucidate how the miotic effect of this compound contributes to maintaining the lens in a stable position within the eye, thereby potentially preserving vision and postponing the necessity for surgical intervention. vt.edudvm360.com
Rabbit Models of Ocular Physiology
Rabbit models are extensively used in ocular physiology research due to their suitable eye size and ease of handling, making them appropriate for studying the effects of various ophthalmic agents. This compound has been utilized in these models to investigate its impact on intraocular pressure (IOP) and iridocorneal angle (ICA) parameters. nih.govresearchgate.net
Studies in rabbits have indicated that this compound can induce miosis (pupil constriction) and influence IOP. For example, research comparing this compound with other glaucoma therapies, such as latanoprost (B1674536), in non-glaucomatous companion rabbits demonstrated that this compound led to a significant decrease in gonioscopy score, angle recess area (ARA), and angle opening distance (AOD) when assessed using spectral domain optical coherence tomography (SD-OCT) and Pentacam® HR. Notably, in these specific rabbit studies, this compound significantly increased IOP, which contrasts with its typical application in glaucoma management in other species where it aims to reduce IOP by facilitating aqueous humor outflow. This observation underscores species-specific variations in drug response. nih.govresearchgate.net
Table 1: Effects of this compound on Ocular Parameters in Rabbit Models
Parameter | Effect of this compound (in Rabbit Models) researchgate.net | Measurement Method researchgate.net |
Gonioscopy Score | Significant decrease | Gonioscopy |
Angle Recess Area (ARA) | Significant decrease | SD-OCT, Pentacam® HR |
Angle Opening Distance (AOD) | Significant decrease | SD-OCT, Pentacam® HR |
Intraocular Pressure (IOP) | Significant increase | Rebound Tonometry |
Furthermore, research in Beagles with normotensive eyes and inherited glaucoma has shown that this compound (at concentrations of 0.125% and 0.5%) induced long-term miosis and a reduction in IOP, with effects persisting for 49 and 55 hours, respectively. The duration of miosis generally paralleled the decreases in IOP. researchgate.netresearchgate.net
Table 2: Duration of IOP Reduction and Miosis in Beagle Models
This compound Concentration | IOP Reduction Duration researchgate.net | Miosis Duration (generally paralleled IOP) researchgate.net |
0.125% | 49 hours | ~49 hours |
0.5% | 55 hours | ~55 hours |
Exploratory Research in Antimalarial Therapies
Beyond its established ocular applications, this compound has been explored in the context of antimalarial therapies. This exploratory research often stems from its mechanism as a cholinesterase inhibitor, which can have broader biological implications. While specific detailed research findings on its direct antimalarial efficacy are limited in the provided context, the investigation of such compounds for drug repurposing or novel target identification is a common strategy in pharmaceutical research. The ongoing search for new antimalarial agents is crucial due to the escalating drug resistance observed in Plasmodium falciparum and other malaria-causing parasites. binasss.sa.cr
Diagnostic Research Applications
This compound has been investigated for its potential in diagnostic research, particularly concerning the identification of specific cellular characteristics. biosynth.com
Investigations into Cancer Cell Identification (Research Context)
In a research context, this compound has been studied for its potential in identifying the presence of cancer cells. One proposed mechanism involves its reaction with certain compounds, such as sodium citrate (B86180) and water vapor, to produce a red color in tissue culture. This "this compound test" has been described as a simple, inexpensive, and highly specific screening method for cancer in a research setting. This application leverages a unique chemical reaction or interaction of this compound with cellular components or metabolic byproducts that are characteristic of cancer cells. biosynth.com
It is important to note that such applications are typically in the exploratory research phase and necessitate extensive validation before any clinical diagnostic utility can be established. biosynth.com
Q & A
Q. What is the molecular mechanism of Demecarium bromide as a cholinesterase inhibitor, and how does this relate to its application in glaucoma studies?
this compound acts as a potent, long-acting cholinesterase inhibitor with a reported inhibition constant () of 0.15 μM, reducing intraocular pressure (IOP) by increasing acetylcholine availability at muscarinic receptors. This mechanism induces miosis (pupil constriction) and enhances aqueous humor outflow, making it effective in glaucoma models. Researchers should validate its cholinesterase inhibition kinetics using spectrophotometric assays or radiometric methods, as described in enzyme activity studies .
Q. What experimental models are commonly used to evaluate this compound’s efficacy in reducing intraocular pressure?
The Beagle model is widely utilized, particularly for normotensive and inherited glaucoma eyes. Studies show that 0.125%–0.5% this compound induces sustained miosis (pupil size reduction to 0.6 ± 0.1 mm) and lowers IOP by up to 19.8 ± 1.4 mm Hg, with effects lasting 55 hours post-administration. Researchers should standardize dosing intervals (e.g., single vs. multiple 30-day doses) and monitor IOP via tonometry, as described in longitudinal canine studies .
Q. How should researchers prepare and validate this compound formulations for in vivo studies?
For in vivo applications, dissolve this compound in DMSO (160 mg/mL stock), then dilute with PEG300, Tween 80, and sterile water to ensure solubility and biocompatibility. Validate concentration accuracy using HPLC or mass spectrometry, adhering to USP standards (95.0%–100.5% purity) .
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate this compound’s interaction with cholinesterase isoforms?
Molecular docking simulations (e.g., using SeeSAR or AutoDock) can model the compound’s binding affinity to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Focus on the quaternary ammonium groups and carbamate linkages, which form hydrogen bonds with catalytic triad residues (Ser203, His447, Glu334 in AChE). Compare binding energies () across isoforms to explain its selectivity .
Q. What experimental strategies resolve contradictions in reported IOP reduction efficacy across species or concentrations?
Discrepancies in IOP effects (e.g., diminished efficacy in normotensive vs. glaucomatous eyes) may arise from interspecies receptor density differences or formulation stability. Address these by:
Q. How does this compound’s structural stability impact long-term studies, and what analytical methods ensure quality control?
The compound’s bis-quaternary ammonium structure is prone to hydrolysis under high humidity or acidic conditions. Monitor stability via:
Q. What safety protocols are critical for handling this compound in laboratory settings?
Classified as a target organ toxin, researchers must:
- Use PPE (gloves, goggles) to prevent ocular/skin exposure.
- Store powder at -20°C in airtight containers to avoid hygroscopic degradation.
- Dispose of waste via incineration, following EPA guidelines for brominated compounds .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.